molecular formula C10H20N2O2S B1372905 Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate CAS No. 1220039-36-0

Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate

Cat. No. B1372905
M. Wt: 232.35 g/mol
InChI Key: DDVWZKBCRRKHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate is a chemical compound with the molecular formula C10H20N2O2S . It has a molecular weight of 232.34 Da . The compound is typically stored at 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2S/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3 . This indicates the molecular structure of the compound, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate is an oil-like substance . It’s stored at 4°C . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available sources.

Scientific Research Applications

Antimicrobial Evaluation

A study explored the synthesis and antimicrobial evaluation of new amides of Thiomorpholine carboxylate, including derivatives of tert-butyl thiomorpholine-4-carboxylate. The compounds demonstrated moderate to good antibacterial and antifungal activity (Nagavelli, Kumaraswamy, Ranjithkumar, & Narsimha, 2014).

Bioactivation Mechanism

A different study investigated the bioactivation and cytotoxicity of L-Thiomorpholine-3-carboxylic acid (a related compound), which showed cytotoxicity in isolated rat kidney cells. This study suggested a role for L-amino acid oxidase in the bioactivation and cytotoxicity of the compound (Webster & Anders, 1989).

Chemical Transformations

Research on tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates led to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates and other derivatives. This study highlights the potential of tert-butyl thiomorpholine-4-carboxylate in complex chemical transformations (Ivanov, 2020).

Synthesis of Marine Drugs

Another study focused on synthesizing key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which is crucial for studying antitumor antibiotic tetrahydroisoquinoline natural products. This research demonstrates the compound's significance in the development of potential marine drugs (Li, Wang, Wang, Luo, & Wu, 2013).

Anti-Inflammatory and Antioxidant Agents

A study synthesized derivatives bearing the 2,6-di-tert-butyl phenol moiety and found that these derivatives, including 2,6-di-tert-butyl-4-thiomorpholin-4-ylmethyl-phenol, are effective as antioxidants, reduce acute inflammation, and inhibit COX-1 and lipoxygenase activity (Ziakas, Rekka, Gavalas, Eleftheriou, & Kourounakis, 2006).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The compound can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-4-5-15-7-8(12)6-11/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVWZKBCRRKHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182055
Record name 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate

CAS RN

1220039-36-0
Record name 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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